

An In-depth Technical Guide to Cannabichromenic Acid (CBCA)

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Compound of Interest

Compound Name: *Cannabichromenic acid*

Cat. No.: *B1142610*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromenic acid (CBCA) is a lesser-known, non-intoxicating phytocannabinoid found in *Cannabis sativa*. As the acidic precursor to cannabichromene (CBC), CBCA is gaining attention for its potential therapeutic properties, including significant antibacterial activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and physiological effects of CBCA. Detailed experimental protocols for its isolation, synthesis, and analysis are presented, alongside an exploration of its known and putative signaling pathways. This document aims to serve as a core resource for researchers and professionals in the fields of cannabinoid science and drug development.

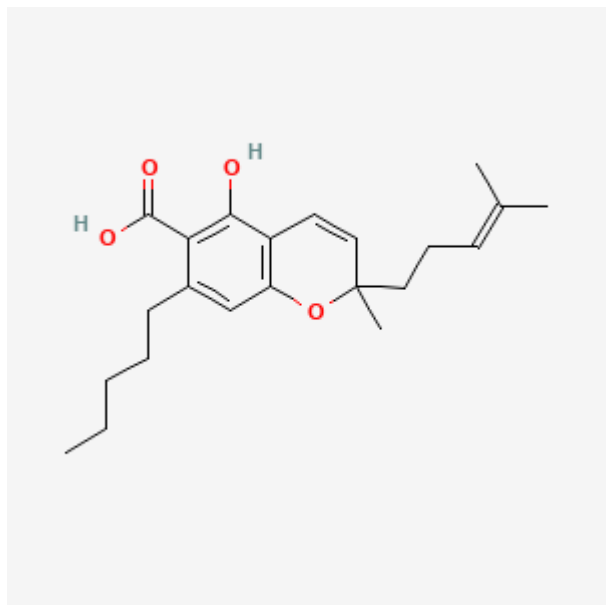
Chemical Structure and Physicochemical Properties

Cannabichromenic acid is a terpenophenolic compound characterized by a chromene ring structure. Its chemical identity is well-defined, and its physicochemical properties are crucial for its handling, formulation, and biological activity.

Chemical Structure

CBCA is structurally similar to other major cannabinoids, originating from the common precursor cannabigerolic acid (CBGA).^{[1][2]} Its IUPAC name is 5-hydroxy-2-methyl-2-(4-

methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid.[3] The chemical structure of CBCA is presented below:



Physicochemical Data

A summary of the key physicochemical properties of CBCA is provided in the table below. While some experimental values are available, others are predicted based on its chemical structure.

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₀ O ₄	[4]
Molecular Weight	358.5 g/mol	[3]
CAS Number	185505-15-1 (for racemic mixture)	[4]
IUPAC Name	5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid	[3]
Melting Point	138.6 °C (for a related cannabicyclol analog)	[5]
Boiling Point	Estimated to be high; undergoes decarboxylation at elevated temperatures. Vacuum distillation is required for purification of cannabinoids to prevent thermal degradation.[6][7][8]	
Solubility	Soluble in acetonitrile and chloroform.[4]	
Decarboxylation Temperature	Approximately 105 °C	

Biosynthesis of Cannabichromenic Acid

CBCA is biosynthesized in the trichomes of the Cannabis sativa plant from the central precursor molecule, cannabigerolic acid (CBGA).[2][9] The biosynthesis pathway is a key area of research for both understanding the plant's secondary metabolism and for developing biotechnological production methods.

Enzymatic Synthesis

The conversion of CBGA to CBCA is catalyzed by the enzyme **cannabichromenic acid synthase (CBCAS)**.^[2] This enzyme facilitates an oxidative cyclization of the geranyl group of CBGA to form the characteristic chromene ring of CBCA.^[2]

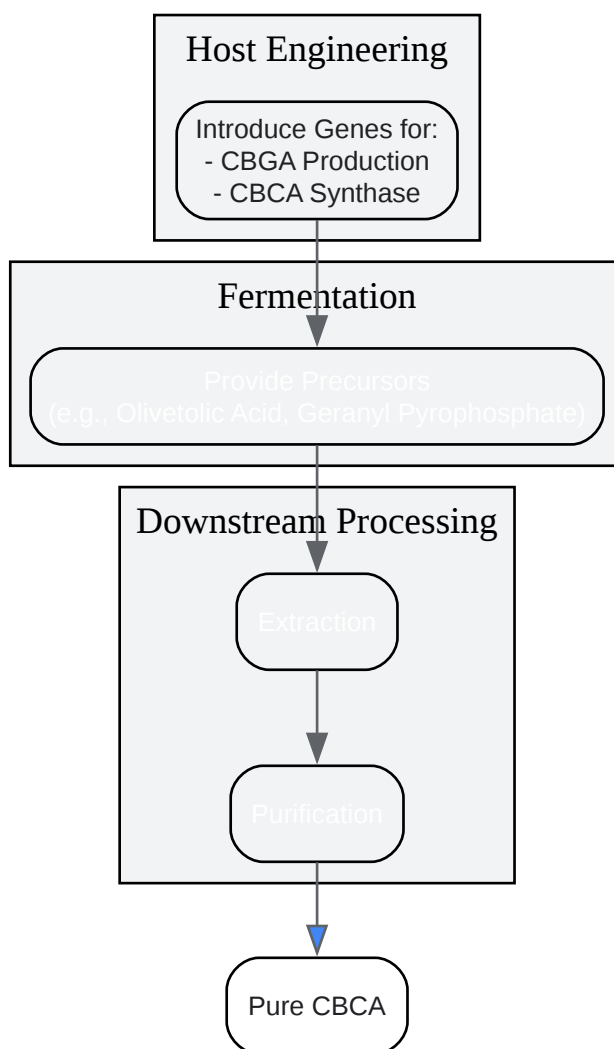


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Fig. 1: Enzymatic conversion of CBGA to CBCA.

Microbial Production

Recent advancements in synthetic biology have enabled the heterologous production of cannabinoids, including CBCA, in microbial hosts such as *Escherichia coli* and *Saccharomyces cerevisiae*.^{[10][11][12]} This approach offers a scalable and controlled method for producing specific cannabinoids.



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Fig. 2: General workflow for microbial production of CBCA.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and synthesis of CBCA, intended for replication in a laboratory setting.

Isolation and Purification by Preparative HPLC

High-performance liquid chromatography (HPLC) is a standard technique for the isolation and purification of individual cannabinoids from complex plant extracts.^{[10][13][14][15]}

Protocol: Preparative HPLC Purification of CBCA

- Sample Preparation:
 - A cannabis extract rich in acidic cannabinoids is dissolved in the initial mobile phase (e.g., methanol/water mixture).
 - The solution is filtered through a 0.45 µm syringe filter to remove particulate matter.[\[13\]](#)
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm particle size for analytical scale-up).[\[10\]](#)[\[15\]](#)
 - Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.[\[13\]](#)
 - Solvent B: Acetonitrile or methanol with 0.1% formic acid.[\[13\]](#)
 - Gradient: A linear gradient from a lower to a higher concentration of Solvent B is employed to elute the cannabinoids based on their polarity. The specific gradient profile needs to be optimized for the specific extract and column.
 - Flow Rate: The flow rate is adjusted based on the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).[\[10\]](#)
 - Detection: UV detection at a wavelength of 228 nm is commonly used for cannabinoids.[\[10\]](#)
- Fraction Collection:
 - Fractions are collected as the CBCA peak elutes from the column.
 - The identity and purity of the collected fractions are confirmed by analytical HPLC and mass spectrometry.[\[13\]](#)

Enzymatic Synthesis of CBCA

In vitro enzymatic synthesis allows for the controlled production of CBCA from its precursor, CBGA.

Protocol: Enzymatic Synthesis using CBCA Synthase

- Enzyme Preparation:
 - Recombinant CBCA synthase is expressed in a suitable host (e.g., *Pichia pastoris* or *E. coli*) and purified.[\[16\]](#)
- Reaction Mixture:
 - Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).
 - Add the substrate, cannabigerolic acid (CBGA), to the buffer.
 - Initiate the reaction by adding the purified CBCA synthase.
- Incubation:
 - Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
- Reaction Quenching and Product Analysis:
 - Stop the reaction by adding an organic solvent (e.g., acetonitrile).
 - Analyze the reaction mixture by HPLC to quantify the amount of CBCA produced.[\[16\]](#)

Microbial Production in *E. coli***

Fed-batch fermentation of engineered *E. coli* can be used for the large-scale production of CBCA.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol: Fed-Batch Fermentation for CBCA Production

- Strain and Inoculum Preparation:

- Use an E. coli strain engineered with the biosynthetic pathway for CBGA and containing the gene for CBCA synthase.
- Prepare a seed culture by growing the strain in a suitable medium overnight.
- Fermentation:
 - Inoculate a fermenter containing a defined minimal medium with the seed culture.
 - Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.
 - After an initial batch phase, initiate a feeding strategy with a concentrated nutrient solution to sustain cell growth and product formation.
- Induction:
 - Induce the expression of the biosynthetic pathway genes at an appropriate cell density using an inducer (e.g., IPTG).
- Harvesting and Extraction:
 - Harvest the cells by centrifugation.
 - Extract the CBCA from the cell biomass using an appropriate solvent.

Physiological Effects and Signaling Pathways

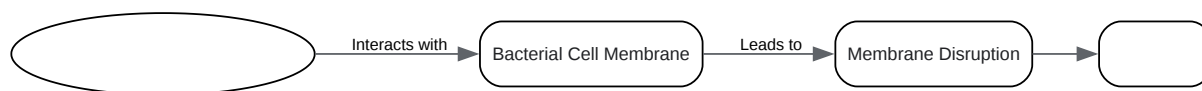
The biological activities of CBCA are an emerging area of research, with current evidence pointing towards significant antibacterial properties. The anti-inflammatory effects are largely inferred from studies on its decarboxylated counterpart, CBC.

Antibacterial Activity

CBCA has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

Proposed Mechanism of Action:

Studies suggest that CBCA exerts its bactericidal effect by disrupting the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death. This mechanism is distinct from many conventional antibiotics, suggesting that CBCA could be a promising candidate for combating antibiotic-resistant infections.



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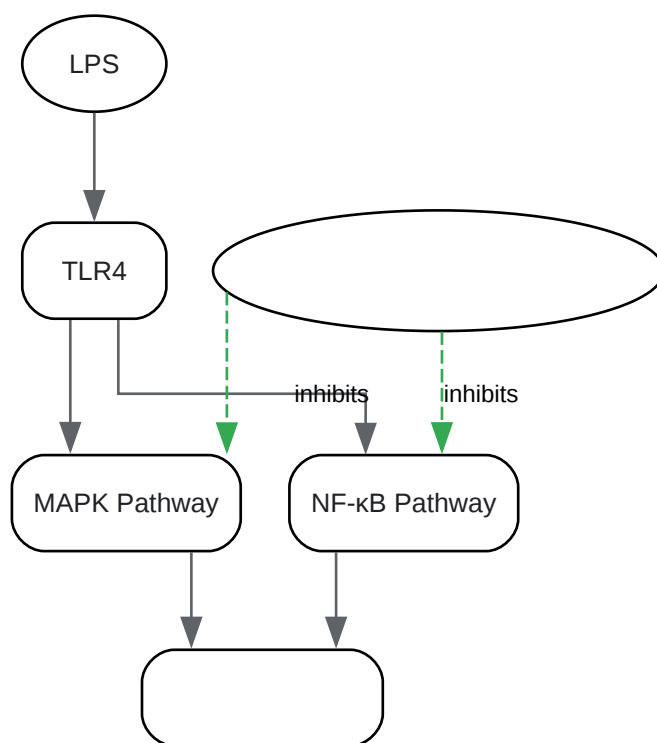
Fig. 3: Proposed antibacterial mechanism of CBCA.

Anti-Inflammatory Effects (Inferred from CBC)

While direct studies on the anti-inflammatory properties of CBCA are limited, research on CBC provides valuable insights into the potential mechanisms. CBC has been shown to modulate key inflammatory signaling pathways.^{[21][22]}

NF-κB and MAPK Signaling Pathways:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory mediators.^{[23][24][25][26]} Studies on CBC have demonstrated its ability to inhibit the activation of these pathways, thereby reducing the inflammatory response.^{[21][22]} It is hypothesized that CBCA may possess similar or precursor-related anti-inflammatory activities.



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